B1576234 Lantibiotic nisin-U

Lantibiotic nisin-U

货号: B1576234
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lantibiotic nisin-U is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Food Preservation

Nisin has been widely utilized as a natural food preservative due to its ability to inhibit the growth of spoilage organisms and pathogens. The efficacy of nisin in various food matrices has been extensively studied:

Food Matrix Target Pathogen Efficacy
CheeseListeria monocytogenesEffective at low concentrations
Meat ProductsStaphylococcus aureusReduces microbial load significantly
Dairy ProductsBacillus cereusInhibits growth effectively

Research indicates that nisin can extend the shelf life of food products while maintaining safety and quality . Its use is particularly beneficial in dairy products to prevent spoilage and pathogenic contamination.

Biomedical Applications

Recent studies have expanded the applications of nisin beyond food preservation into biomedicine:

  • Antimicrobial Therapy : Nisin has shown effectiveness against a range of multidrug-resistant (MDR) bacteria, making it a potential therapeutic agent for treating infections caused by resistant strains .
  • Cancer Treatment : Nisin has demonstrated selective cytotoxicity towards cancer cells and may influence tumor growth, suggesting a role in cancer therapy .
  • Immunomodulatory Effects : Emerging evidence indicates that nisin can activate the adaptive immune response, potentially enhancing host defense mechanisms against infections .

Case Study: Nisin in Clinical Settings

A study evaluated the use of nisin in treating human mastitis infections caused by Staphylococcus aureus. Results showed significant reductions in bacterial counts and improved clinical outcomes, highlighting its potential as an alternative treatment option .

Veterinary Medicine

In veterinary applications, nisin has been effective against pathogens responsible for bovine mastitis. Its use can reduce antibiotic reliance in livestock, addressing concerns related to antibiotic resistance:

Pathogen Application Outcome
Streptococcus agalactiaeTreatment of mastitisReduced infection rates
Escherichia coliPrevention in dairy cattleLowered incidence of disease

The application of nisin in veterinary medicine not only improves animal health but also contributes to food safety by reducing pathogen loads in dairy products .

Future Directions and Challenges

Despite its promising applications, several challenges hinder the broader use of nisin-U:

  • Stability and Solubility : Nisin's low solubility at physiological pH limits its systemic use as a therapeutic agent. Ongoing research aims to enhance its pharmacological properties through bioengineering techniques .
  • Regulatory Approval : As with any novel therapeutic agent, obtaining regulatory approval for clinical use remains a critical hurdle.

常见问题

Q. Basic: What structural and functional characteristics distinguish nisin-U from other lantibiotics?

Answer:
Nisin-U is distinguished by its post-translational modifications, including dehydrated amino acids (e.g., dehydroalanine/dehydrobutyrine) and lanthionine rings, which confer stability and antimicrobial activity. Structural characterization typically employs nuclear magnetic resonance (NMR) and reversed-phase high-performance liquid chromatography (RP-HPLC) to identify modifications and compare variants (e.g., nisin Z differs from nisin by a single His27Asn substitution) . Functional differentiation involves assessing lipid II binding affinity, a key mechanism for pore formation and cell wall synthesis inhibition .

Q. Basic: What experimental methodologies are standard for evaluating nisin-U's antimicrobial activity?

Answer:
Minimum inhibitory concentration (MIC) assays using broth microdilution are standard for quantifying activity against Gram-positive pathogens. Synergy studies combine nisin-U with other antimicrobials (e.g., α-hydroxy acids) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices . Time-kill kinetics and fluorescence-based membrane permeability assays (e.g., using propidium iodide) provide mechanistic insights .

Q. Basic: How can researchers design experiments to test synergistic effects of nisin-U with other antimicrobial agents?

Answer:
Synergy testing requires a factorial design:

  • Checkerboard Assay: Vary concentrations of nisin-U and the partner compound (e.g., organic acids, chitosan) to calculate FIC indices. Synergy is defined as FIC ≤ 0.5 .
  • Mechanistic Validation: Use fluorescent probes (e.g., DiSC3(5)) to monitor membrane depolarization or electron microscopy to visualize structural disruptions in biofilms .

Q. Advanced: What mechanisms govern the directionality of nisin-U biosynthesis, particularly dehydration and cyclization?

Answer:
Nisin-U biosynthesis is directional, starting at the N-terminus. The dehydratase NisB catalyzes serine/threonine dehydration, followed by cyclase NisC-mediated lanthionine ring formation. Systematic mutagenesis studies show that disrupting ring formation (e.g., C-terminal mutations) alters dehydration patterns, suggesting that NisB and NisC act alternately in a spatially coordinated manner . In vitro reconstitution of this process remains challenging due to enzyme complex instability .

Q. Advanced: What strategies are used to engineer novel nisin-U derivatives with enhanced stability or activity?

Answer:

  • Saturation Mutagenesis: Target residues in the nisin precursor peptide (e.g., hinge region) to generate libraries screened for improved pH stability or resistance to proteolysis .
  • LanM Engineering: Modify lanthionine synthetases to incorporate non-canonical amino acids or alter ring topology .
  • Hybrid Systems: Fusion with lipid II-binding domains from other lantibiotics (e.g., haloduracin) to broaden target specificity .

Q. Advanced: How does nisin-U interact with lipid II, and what experimental approaches validate this mechanism?

Answer:
Nisin-U binds lipid II via its N-terminal domain, disrupting cell wall synthesis and forming pores. Key methods:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity to lipid II analogs.
  • Cryo-Electron Microscopy: Resolve nisin-U-lipid II complex structures at near-atomic resolution .
  • Fluorescence Anisotropy: Monitor lipid II aggregation kinetics induced by nisin-U .

Q. Advanced: What challenges arise in resolving contradictory data on nisin-U's stability under alkaline conditions?

Answer:
Contradictions often stem from methodological variability:

  • pH Stability Assays: Differences in buffer systems (e.g., carbonate vs. phosphate) affect deamidation rates.
  • Activity vs. Structural Integrity: Circular dichroism (CD) confirms structural retention at pH 9.0, but oxidation (e.g., methionine residues) may reduce bioactivity despite intact rings .
  • Standardization: Use isothermal titration calorimetry (ITC) to correlate structural stability with antimicrobial efficacy across pH gradients .

属性

生物活性

Antibacterial

序列

ITSKSLCTPGCKTGILMTCPLKTATCGCHFG

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。